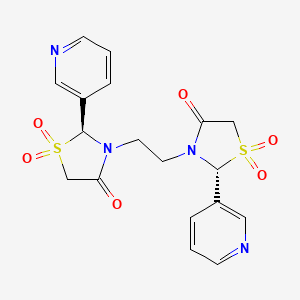
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is a chemical compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with two pyridine rings and a thiazolidinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo acid under basic conditions.
Attachment of Pyridine Rings: The pyridine rings are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with a pyridine derivative in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the thiazolidinone compound to introduce the tetroxide groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridine rings or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings but different core structures.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(3-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is unique due to its specific combination of a thiazolidinone core and pyridine rings, along with the presence of tetroxide groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research.
Properties
CAS No. |
131420-54-7 |
|---|---|
Molecular Formula |
C18H18N4O6S2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-1,1-dioxo-2-pyridin-3-yl-3-[2-[(2R)-1,1,4-trioxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O6S2/c23-15-11-29(25,26)17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-30(27,28)18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18+ |
InChI Key |
TUJVVIPMVVCBNH-HDICACEKSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1(=O)=O)C2=CN=CC=C2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CN=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(S1(=O)=O)C2=CN=CC=C2)CCN3C(S(=O)(=O)CC3=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















